An In-depth Technical Guide to 2,6-Dichloropyridine-3,5-dicarbonitrile (CAS No. 151229-84-4)
An In-depth Technical Guide to 2,6-Dichloropyridine-3,5-dicarbonitrile (CAS No. 151229-84-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Dichloropyridine-3,5-dicarbonitrile is a highly functionalized pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two chloro-substituents and two nitrile groups on the pyridine ring, make it a valuable precursor for the synthesis of a diverse array of biologically active compounds and functional materials. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its utility in drug discovery and development.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in the pharmaceutical industry, forming the core of numerous approved drugs. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 2,6-Dichloropyridine-3,5-dicarbonitrile, with its distinct substitution pattern, offers multiple reactive sites for further chemical transformations, enabling the construction of complex molecular architectures. This guide aims to serve as a technical resource for researchers, providing in-depth information to facilitate the effective utilization of this compound in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,6-Dichloropyridine-3,5-dicarbonitrile is essential for its handling, reaction optimization, and characterization.
| Property | Value | Source |
| CAS Number | 151229-84-4 | [1] |
| Molecular Formula | C₇HCl₂N₃ | [1] |
| Molecular Weight | 198.01 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 321.7±37.0 °C (Predicted) | [2] |
| Density | 1.58±0.1 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
The crystal structure of 2,6-Dichloropyridine-3,5-dicarbonitrile has been determined by X-ray crystallography. The molecule is essentially planar, and in the crystalline state, molecules form chains through C-H···N interactions. These chains are further linked into layers by C-Cl···N interactions.[3][4]
Synthesis and Purification
A reliable and efficient synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile is crucial for its accessibility in research and development. A common and effective method involves a multi-step process, which is detailed below.
Experimental Protocol: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile
This protocol is based on established literature procedures and provides a clear pathway to obtaining the target compound.[4]
Step 1: Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
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This step typically involves the reaction of a suitable precursor with a chlorinating and aminating agent. The specifics of this initial step can vary, but the goal is to introduce the first chlorine and the amino group.
Step 2: Diazotization and Chlorination
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To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (1 equivalent) and copper(II) chloride (CuCl₂) (1.5 equivalents) in dry acetonitrile (CH₃CN), add isopentyl nitrite (1.5 equivalents).
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Heat the reaction mixture to 65°C for 5 hours. The use of isopentyl nitrite in the presence of a copper salt is a classic Sandmeyer-type reaction, where the amino group is converted into a diazonium salt, which is then displaced by a chloride ion from the CuCl₂. The elevated temperature facilitates the decomposition of the diazonium intermediate and the subsequent chlorination.
-
After the reaction is complete, cool the solution and acidify it to a pH of 3 with 2 N hydrochloric acid (HCl). This step is crucial for protonating any remaining basic species and ensuring the product is in a neutral form for extraction.
-
Extract the product with dichloromethane (CH₂Cl₂) (3 x 50 ml). Dichloromethane is an effective solvent for extracting the organic product from the aqueous mixture.
-
Dry the combined organic layers with sodium sulfate (Na₂SO₄) to remove any residual water.
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Remove the solvent under reduced pressure to yield the crude product.
Purification:
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The crude 2,6-dichloropyridine-3,5-dicarbonitrile can be purified by flash chromatography using dichloromethane as the eluent to yield a colorless solid with a typical yield of around 89%.[4]
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the key stages in the synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile.
Reactivity and Applications in Drug Discovery
The reactivity of 2,6-Dichloropyridine-3,5-dicarbonitrile is primarily dictated by the two chlorine atoms at the 2 and 6 positions of the pyridine ring. These positions are activated towards nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of the pyridine nitrogen and the two nitrile groups. This makes the compound an excellent scaffold for introducing a variety of functional groups.
The reactivity of 2,6-dichloropyridines in palladium-catalyzed cross-coupling reactions is well-documented.[5] While generally less reactive than their bromo- and iodo- counterparts, the chloro-substituents can participate in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, often requiring more robust catalytic systems.[5] The presence of two chlorine atoms allows for either mono- or di-functionalization, providing a pathway to a wide range of derivatives.
The pyridine-3,5-dicarbonitrile moiety is a key component in the development of materials for organic light-emitting diodes (OLEDs).[6] In the realm of medicinal chemistry, pyridine derivatives are known to be important intermediates in the synthesis of compounds with a broad spectrum of biological activities, including antibacterial, antianaphylactic, antipyretic, antiallergic, and anticancer properties.[4] While specific drug candidates directly synthesized from 2,6-Dichloropyridine-3,5-dicarbonitrile are not extensively reported in publicly available literature, its structural motifs are present in various biologically active molecules.
Logical Relationship of Reactivity
Caption: Reactivity profile of 2,6-Dichloropyridine-3,5-dicarbonitrile leading to diverse molecular classes.
Spectroscopic Characterization
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¹H NMR: A single peak in the aromatic region is expected for the proton at the C4 position. The chemical shift would be influenced by the deshielding effects of the adjacent nitrile and chloro groups.
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¹³C NMR: Several distinct signals are expected in the ¹³C NMR spectrum, corresponding to the different carbon environments in the pyridine ring and the nitrile groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.01 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.[7]
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C≡N stretching vibration of the nitrile groups is expected in the region of 2220-2260 cm⁻¹.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals. While a specific Safety Data Sheet (SDS) for 2,6-Dichloropyridine-3,5-dicarbonitrile is not widely available, safety information for the closely related 2,6-Dichloropyridine provides a strong basis for handling procedures.[8]
Hazard Identification:
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[8][9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep under an inert atmosphere and at the recommended storage temperature of 2-8°C.[2]
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Conclusion
2,6-Dichloropyridine-3,5-dicarbonitrile is a valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its highly functionalized structure provides multiple avenues for chemical modification, allowing for the creation of diverse and complex molecular entities. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and handling, with the aim of empowering researchers to effectively and safely utilize this compound in their pursuit of scientific innovation.
References
-
Woiczechowski-Pop, A., Varga, R. A., Terec, A., & Grosu, I. (2010). 2,6-Dichloro-pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638. [Link]
-
Woiczechowski-Pop, A., Varga, R. A., Terec, A., & Grosu, I. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2638. [Link]
-
PubChem. (n.d.). 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile. Retrieved February 7, 2026, from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 2,6-Dichloropyridine Safety Data Sheet. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023, December 26). 2,6-Dichloropyridine. Retrieved February 7, 2026, from [Link]
-
Volyniuk, D., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 1837–1847. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,6-dichloropyridine-3,5-dicarbonitrile - Exposure. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile. Retrieved February 7, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2,6-dichloropyridine-3,5-dicarbonitrile | 151229-84-4 [chemicalbook.com]
- 3. 2,6-Dichloro-pyridine-3,5-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. aksci.com [aksci.com]
